molecular formula C8H15NO2 B1274195 1-Amino-3-methylcyclohexanecarboxylic acid CAS No. 55550-84-0

1-Amino-3-methylcyclohexanecarboxylic acid

Cat. No.: B1274195
CAS No.: 55550-84-0
M. Wt: 157.21 g/mol
InChI Key: CTSBXWGZZLXIRA-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to a cyclohexane ring

Synthetic Routes and Reaction Conditions:

  • Amination of 3-Methylcyclohexanecarboxylic Acid:

      Starting Material: 3-Methylcyclohexanecarboxylic acid

      Reagents: Ammonia or an amine source

      Conditions: Typically involves heating the starting material with ammonia or an amine source under pressure.

      Reaction: [ \text{3-Methylcyclohexanecarboxylic acid} + \text{NH}_3 \rightarrow \text{this compound} ]

  • Reductive Amination:

      Starting Material: 3-Methylcyclohexanone

      Reagents: Ammonia or an amine source, reducing agent (e.g., sodium cyanoborohydride)

      Conditions: The reaction is carried out in the presence of a reducing agent to facilitate the formation of the amino group.

      Reaction: [ \text{3-Methylcyclohexanone} + \text{NH}_3 + \text{Reducing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Typically carried out in the presence of a base.

      Products: Substitution of the amino group can lead to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation Products: Nitro or nitroso derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Halogenated derivatives

Scientific Research Applications

1-Amino-3-methylcyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-2-methylcyclohexanecarboxylic acid
  • 1-Amino-4-methylcyclohexanecarboxylic acid
  • 1-Amino-3-ethylcyclohexanecarboxylic acid

Comparison: 1-Amino-3-methylcyclohexanecarboxylic acid is unique due to the specific position of the methyl group on the cyclohexane ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For example, the position of the methyl group can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

1-amino-3-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBXWGZZLXIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388644
Record name 1-Amino-3-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55550-84-0
Record name 1-Amino-3-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylcyclohexanecarboxylic acid
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1-Amino-3-methylcyclohexanecarboxylic acid
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1-Amino-3-methylcyclohexanecarboxylic acid
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